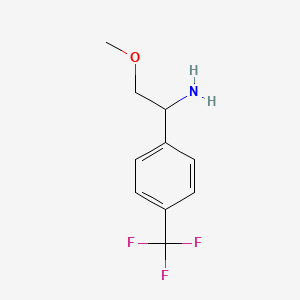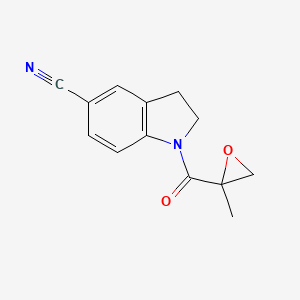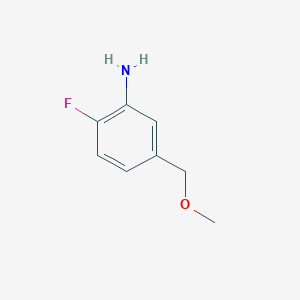
(5-Chloroisoquinolin-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloroisoquinolin-1-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 5th position and a methanol group at the 1st position of the isoquinoline ring structure gives this compound its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of (5-Chloroisoquinolin-1-yl)methanol may involve large-scale chlorination and methanol addition processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Chloroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
- Oxidation of the methanol group can yield (5-Chloroisoquinolin-1-yl)aldehyde or (5-Chloroisoquinolin-1-yl)carboxylic acid.
- Reduction can produce (5-Chloroisoquinolin-1-yl)methyl or (5-Chloroisoquinolin-1-yl)amine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: (5-Chloroisoquinolin-1-yl)methanol is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of isoquinoline derivatives on cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: Its derivatives may exhibit antimicrobial, antimalarial, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (5-Chloroisoquinolin-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methanol group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparaison Avec Des Composés Similaires
(3-Chloroisoquinolin-6-yl)methanol: Similar structure but with the chlorine atom at the 3rd position and methanol group at the 6th position.
(1-Chloroisoquinolin-5-yl)methanol: Chlorine atom at the 1st position and methanol group at the 5th position.
Uniqueness: (5-Chloroisoquinolin-1-yl)methanol is unique due to the specific positioning of the chlorine atom and methanol group, which influences its chemical reactivity and biological activity. The compound’s distinct structure allows for targeted interactions in chemical and biological systems, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(5-chloroisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-5,13H,6H2 |
Clé InChI |
IYQUEHVYKXTKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2CO)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)

